molecular formula C15H10ClNO B14616781 5-chloro-3-phenyl-1H-quinolin-2-one CAS No. 59412-06-5

5-chloro-3-phenyl-1H-quinolin-2-one

Cat. No.: B14616781
CAS No.: 59412-06-5
M. Wt: 255.70 g/mol
InChI Key: PVTKFMMRASTJEP-UHFFFAOYSA-N
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Description

5-chloro-3-phenyl-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 5th position and a phenyl group at the 3rd position of the quinoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-phenyl-1H-quinolin-2-one can be achieved through various methods. One common approach involves the Pfitzinger reaction, which entails the condensation of isatin with a ketone in an alkaline medium . Another method involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, are becoming increasingly popular in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-phenyl-1H-quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .

Scientific Research Applications

5-chloro-3-phenyl-1H-quinolin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-3-phenyl-1H-quinolin-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, interfere with DNA replication, and modulate cellular signaling pathways. These interactions result in its antimicrobial, anticancer, and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the chlorine atom at the 5th position and the phenyl group at the 3rd position makes 5-chloro-3-phenyl-1H-quinolin-2-one unique. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound in various fields of research .

Properties

CAS No.

59412-06-5

Molecular Formula

C15H10ClNO

Molecular Weight

255.70 g/mol

IUPAC Name

5-chloro-3-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C15H10ClNO/c16-13-7-4-8-14-12(13)9-11(15(18)17-14)10-5-2-1-3-6-10/h1-9H,(H,17,18)

InChI Key

PVTKFMMRASTJEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=CC=C3Cl)NC2=O

Origin of Product

United States

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